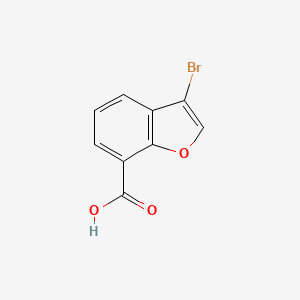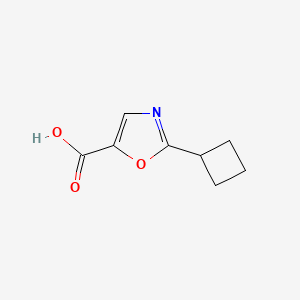
3-bromo-1-benzofuran-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-benzofuran-7-carboxylic acid, also known as 3-bromobenzofuran-7-carboxylic acid or 3-BBFCA, is an organic compound that is widely used in the synthesis of various organic compounds. It is a versatile intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. The chemical structure of 3-BBFCA consists of a phenyl ring, a bromine atom, and a carboxylic acid group. It is a white solid with a melting point of 106 °C.
Scientific Research Applications
3-BBFCA has been used in various scientific research applications. It has been used in the synthesis of a variety of pharmaceuticals, dyes, and other organic compounds. It has been used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. It has also been used in the synthesis of polymers, polyesters, and polyamides. In addition, it has been used in the synthesis of polymeric materials for drug delivery.
Mechanism of Action
The mechanism of action of 3-BBFCA is not fully understood. It is believed that the carboxylic acid group of 3-BBFCA reacts with the amine group of the target molecule to form an amide bond. This amide bond is then further stabilized by hydrogen bonding. This reaction is believed to be the basis for the synthesis of various organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-BBFCA are not fully understood. However, it has been shown to have anti-cancer and anti-inflammatory effects in animal models. In addition, it has been shown to have antimicrobial effects against a variety of bacteria and fungi.
Advantages and Limitations for Lab Experiments
3-BBFCA has several advantages and limitations for laboratory experiments. The major advantage is its ease of synthesis, which makes it a versatile intermediate in the synthesis of various organic compounds. It is also relatively stable and has a low toxicity profile. On the other hand, the reaction of 3-BBFCA with other organic compounds can be difficult to control and can lead to unwanted side reactions.
Future Directions
There are several potential future directions for the use of 3-BBFCA. One potential direction is the development of new synthetic methods for the synthesis of 3-BBFCA and its derivatives. Another potential direction is the development of new applications for 3-BBFCA, such as in the synthesis of polymeric materials for drug delivery. In addition, further research into the biochemical and physiological effects of 3-BBFCA may lead to new therapeutic uses for this compound.
Synthesis Methods
3-BBFCA can be synthesized by either a direct or indirect method. The direct method involves the reaction of 1-bromobenzene with a carboxylic acid in the presence of a base such as sodium hydroxide (NaOH). The indirect method involves the reaction of 1-bromobenzene with a carboxylic acid in the presence of an acid catalyst such as sulfuric acid (H2SO4). Both methods yield 3-BBFCA in good yields.
properties
IUPAC Name |
3-bromo-1-benzofuran-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-4H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRHDXHHHYLOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)OC=C2Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-methoxy-3H-pyrrolo[2,3-c]quinoline-1-carboxylic acid](/img/structure/B6619366.png)
![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B6619372.png)






![3-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}methoxy)propanoic acid](/img/structure/B6619445.png)
